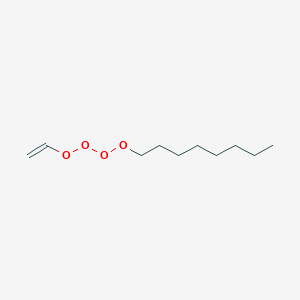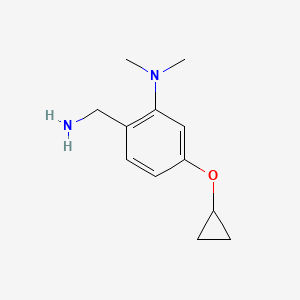
3,11-Dioxo-4beta,7beta,15alpha-trihydroxy-5alpha-lanost-8-en-24-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-Dioxo-4beta,7beta,15alpha-trihydroxy-5alpha-lanost-8-en-24-oic acid typically involves the extraction from Ganoderma lucidum. The extraction process includes drying and powdering the fruiting bodies of the fungus, followed by solvent extraction using ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate the desired compound .
Industrial Production Methods
Industrial production of this compound is primarily based on large-scale cultivation of Ganoderma lucidum. The cultivation process involves growing the fungus on a suitable substrate, such as sawdust or logs, under controlled environmental conditions. After harvesting, the extraction and purification processes are scaled up to produce the compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions
3,11-Dioxo-4beta,7beta,15alpha-trihydroxy-5alpha-lanost-8-en-24-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce specific functional groups.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield additional ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3,11-Dioxo-4beta,7beta,15alpha-trihydroxy-5alpha-lanost-8-en-24-oic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.
Biology: Investigated for its role in modulating biological pathways and its potential as a bioactive molecule.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, inflammation, and liver disorders.
Mechanism of Action
The mechanism of action of 3,11-Dioxo-4beta,7beta,15alpha-trihydroxy-5alpha-lanost-8-en-24-oic acid involves multiple molecular targets and pathways. It is known to interact with key enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation. For instance, it can inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, it may activate antioxidant pathways, enhancing the cellular defense against oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- Ganoderic acid alpha
- Ganoderic acid beta
- Lucidenic acid A
- Lucidenic acid N
- Ganoderic acid theta
Uniqueness
Compared to other similar compounds, 3,11-Dioxo-4beta,7beta,15alpha-trihydroxy-5alpha-lanost-8-en-24-oic acid stands out due to its unique combination of functional groups, which contribute to its distinct biological activities. Its specific hydroxyl and oxo groups play a crucial role in its interaction with biological targets, making it a valuable compound for therapeutic research .
Properties
Molecular Formula |
C27H40O7 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
4-[7,15-dihydroxy-4-(hydroxymethyl)-4,10,13,14-tetramethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C27H40O7/c1-14(6-7-21(33)34)15-10-20(32)27(5)23-16(29)11-18-24(2,9-8-19(31)25(18,3)13-28)22(23)17(30)12-26(15,27)4/h14-16,18,20,28-29,32H,6-13H2,1-5H3,(H,33,34) |
InChI Key |
PWSMDKBWXADYJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)CO)C)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}benzamide](/img/structure/B14803872.png)
![1-(3-Chlorophenyl)-3-(4-(2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl)thiazol-2-yl)urea](/img/structure/B14803885.png)

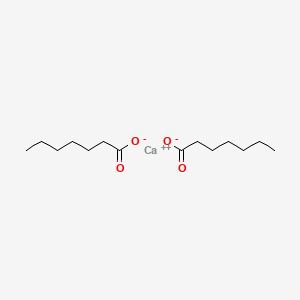
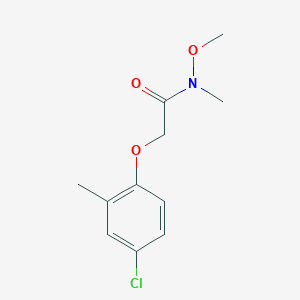
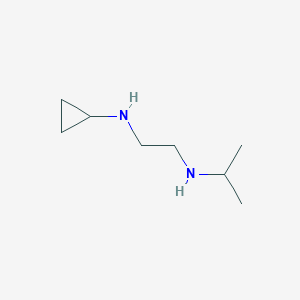
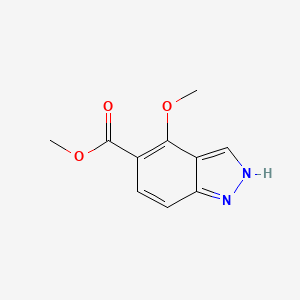
![[4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenyl] hydrogen sulfate](/img/structure/B14803925.png)
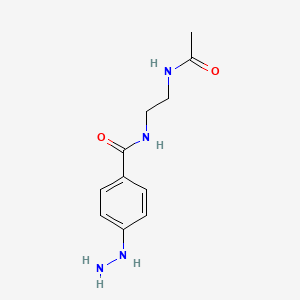
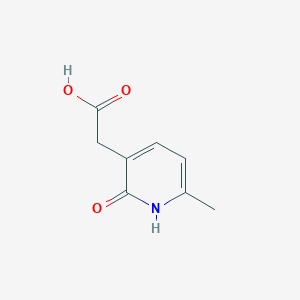
![(2S)-2-(Diethoxyphosphoryl)-2-methyl-3-((((3-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)propyl)carbamoyl)oxy)methyl)-3,4-dihydro-2H-pyrrole 1-oxide](/img/structure/B14803937.png)
![2-({[(4-Methoxyphenoxy)acetyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14803940.png)
